molecular formula C20H24N2O4S B3003106 N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide CAS No. 503865-01-8

N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide

Cat. No.: B3003106
CAS No.: 503865-01-8
M. Wt: 388.48
InChI Key: PCKKHJFBQYQXGR-UHFFFAOYSA-N
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Description

N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide is a complex organic compound with a molecular formula of C20H24N2O4S. This compound is part of the benzo[b]thiophene family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-4,5,6,7-tetrahydro-2-[[2-(4-methoxyphenoxy)acetyl]amino]-benzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

N-ethyl-2-[[2-(4-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-21-19(24)18-15-6-4-5-7-16(15)27-20(18)22-17(23)12-26-14-10-8-13(25-2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKKHJFBQYQXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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